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Compound of Interest

Compound Name: (E)-Methyl 4-phenylbut-2-enoate

Cat. No.: B3036496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-Methyl 4-phenylbut-2-enoate, a derivative of cinnamic acid, is a compound of interest in

chemical synthesis and drug discovery. Its structure, featuring a phenyl group and an α,β-

unsaturated ester, makes it a versatile building block for the synthesis of more complex

molecules. Cinnamic acid and its derivatives are known to exhibit a range of biological

activities, including antimicrobial and anti-inflammatory properties, making this class of

compounds a focal point for research and development.[1][2] This technical guide provides a

comprehensive overview of (E)-Methyl 4-phenylbut-2-enoate, including its chemical

properties, synthesis methodologies, spectral data, and potential applications in drug

development, with a focus on its role within the broader context of cinnamic acid derivatives'

biological activities.

Chemical and Physical Properties
(E)-Methyl 4-phenylbut-2-enoate is an organic compound with the chemical formula

C₁₁H₁₂O₂.[3][4] Its key identifiers and physical properties are summarized in the table below.
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Property Value Reference

CAS Number 34541-75-8 [3][4]

Molecular Formula C₁₁H₁₂O₂ [3][4]

Molecular Weight 176.21 g/mol [3][4]

IUPAC Name
methyl (E)-4-phenylbut-2-

enoate
[3]

Synonyms

Methyl (E)-4-phenyl-2-

butenoate, (2E)-4-Phenylbut-2-

enoic acid methyl ester

[3]

Predicted Boiling Point 264.3 ± 19.0 °C [4]

Predicted Density 1.043 ± 0.06 g/cm³ [4]

Synthesis Methodologies
The synthesis of (E)-Methyl 4-phenylbut-2-enoate can be achieved through several

established organic reactions. The choice of method may depend on the availability of starting

materials, desired scale, and stereoselectivity.

Fischer Esterification
A straightforward method for the synthesis of methyl esters, including cinnamates, is the

Fischer esterification of the corresponding carboxylic acid.[5][6]

Experimental Protocol:

In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-

toluenesulfonic acid.[5]

Reflux the mixture for several hours (typically 2-12 hours), monitoring the reaction progress

by thin-layer chromatography (TLC).[5][6]
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After completion, cool the reaction mixture to room temperature and neutralize the acid

catalyst with a saturated solution of sodium bicarbonate.[6]

Extract the product with a suitable organic solvent, such as diethyl ether.[6]

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure to yield the crude methyl cinnamate.[6]

Purify the product by column chromatography on silica gel.[5]

Logical Relationship of Fischer Esterification:

trans-Cinnamic_Acid
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Caption: Fischer esterification of trans-cinnamic acid.

Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can

be employed to synthesize α,β-unsaturated esters.[7]

Experimental Protocol (General):

Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base

(e.g., n-butyllithium).

React the ylide with an appropriate aldehyde or ketone. For (E)-Methyl 4-phenylbut-2-
enoate, this would involve a stabilized ylide derived from a methyl haloacetate and

phenylacetaldehyde.
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The reaction typically proceeds at room temperature or with gentle heating.

Work-up involves quenching the reaction, extraction with an organic solvent, and purification

by chromatography to separate the desired alkene from the triphenylphosphine oxide

byproduct.

Experimental Workflow for a One-Pot Aqueous Wittig Reaction:
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Caption: General workflow for a one-pot aqueous Wittig reaction.[8]
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Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the

presence of a palladium catalyst and a base.[9]

Experimental Protocol (General):

In a reaction vessel, combine the aryl or vinyl halide, the alkene (in this case, methyl

acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g.,

triethylamine).

The reaction is typically carried out in an inert solvent under an inert atmosphere.

Heat the reaction mixture, monitoring its progress by TLC or GC.

Upon completion, the reaction is cooled, filtered to remove the catalyst, and the product is

isolated by extraction and purified by chromatography.

Cross-Metathesis
Olefin cross-metathesis, often utilizing Grubbs' catalysts, is a powerful method for the formation

of new carbon-carbon double bonds.

Experimental Protocol (General):

In a reaction vessel under an inert atmosphere, dissolve the two alkene starting materials

(e.g., styrene and methyl acrylate) in a suitable degassed solvent (e.g., dichloromethane).

Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

Upon completion, quench the reaction and purify the product by column chromatography.

Spectral Data
While specific, authenticated spectra for (E)-Methyl 4-phenylbut-2-enoate are not readily

available in the public domain, the expected spectral characteristics can be inferred from the

structure and data for similar compounds.
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4.1. ¹H NMR Spectroscopy

Proton
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

O-CH₃ ~3.7 s -

CH₂-Ph ~2.8 d ~7

=CH-CH₂ ~7.0 dt ~15.6, ~7

O=C-CH= ~5.8 d ~15.6

Ar-H 7.2-7.4 m -

4.2. ¹³C NMR Spectroscopy

Carbon Expected Chemical Shift (ppm)

O-CH₃ ~51

CH₂-Ph ~35

=CH-CH₂ ~148

O=C-CH= ~121

Ar-C ~126-140

C=O ~167

4.3. Infrared (IR) Spectroscopy
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (ester) ~1720 Strong, sharp

C=C (alkene) ~1640 Medium

C-H (aromatic) ~3030 Medium

C-H (alkane) ~2950 Medium

C-O (ester) ~1250-1150 Strong

4.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z =

31) and further fragmentation of the alkyl chain.[10][11][12]

Applications in Drug Development and Biological
Activity
(E)-Methyl 4-phenylbut-2-enoate belongs to the class of cinnamic acid derivatives, which are

widely recognized for their diverse pharmacological activities.[1][13] While specific studies on

this exact molecule are limited, its structural similarity to other bioactive cinnamates suggests

potential for similar applications.

Antimicrobial Activity
Cinnamic acid and its esters have demonstrated antibacterial and antifungal properties.[2][14]

The proposed mechanism of action often involves the disruption of microbial cell membranes,

leading to leakage of intracellular components and inhibition of essential enzymes.[2][15][16]

The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate

microbial cell walls.

Potential Antimicrobial Signaling Pathway Involvement:
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Caption: Proposed antimicrobial mechanisms of cinnamic acid derivatives.[16]

Anti-inflammatory Activity
Many cinnamic acid derivatives exhibit anti-inflammatory effects.[1] A key mechanism

underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer

of activated B cells) signaling pathway.[1][15] By inhibiting the activation of NF-κB, these

compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

[15] Some derivatives may also modulate other inflammatory pathways, including the MAPK

and PI3K/Akt signaling pathways.[17]

Anti-inflammatory Signaling Pathway:

Inflammatory_Stimulus TLR4

NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation
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Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.[15]

Anticancer Potential
The inhibition of protein kinases is a significant strategy in anticancer drug design. Cinnamic

acid derivatives have been investigated as inhibitors of various oncogenic protein kinases.[13]

Their ability to modulate signaling pathways involved in cell proliferation and survival, such as

the NF-κB and PI3K/Akt pathways, also contributes to their potential as anticancer agents.[17]

[18]

Conclusion
(E)-Methyl 4-phenylbut-2-enoate is a valuable chemical entity with potential for further

exploration in medicinal chemistry and materials science. As a member of the cinnamic acid

derivative family, it is positioned within a class of compounds with established biological

relevance. The synthetic routes to this molecule are well-understood, and its structure provides

a scaffold for the development of novel therapeutic agents targeting inflammation, microbial

infections, and potentially cancer. Further research is warranted to fully elucidate the specific

biological activities and mechanisms of action of (E)-Methyl 4-phenylbut-2-enoate and to

explore its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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